1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea
Description
1-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea is a synthetic small molecule featuring a urea backbone linked to a benzimidazole-containing aryl group and a 2,6-difluorophenyl moiety. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets such as kinases or receptors .
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O/c21-14-7-4-8-15(22)18(14)26-20(27)23-13-6-3-5-12(11-13)19-24-16-9-1-2-10-17(16)25-19/h1-11H,(H,24,25)(H2,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTNHRJJFBUIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Findings from Comparative Studies
- Potency and Selectivity: The thiourea derivative (Compound 17) exhibits stronger cytotoxicity (IC₅₀ = 1.8 µM) against MCF-7 cells compared to urea-based analogs, likely due to enhanced hydrogen bonding from the thiourea group . However, this comes at the cost of poor solubility. Glasdegib, an FDA-approved analog, replaces the 2,6-difluorophenyl group with a 4-cyanophenyl moiety and incorporates a piperidine ring, achieving nanomolar inhibition of Smoothened (Smo) receptors in acute myeloid leukemia (AML) .
- Pharmacokinetic Trade-offs: Piperidine-containing derivatives (e.g., Compound 2) show improved blood-brain barrier penetration, making them candidates for CNS-targeted therapies . In contrast, the target compound’s bulky benzimidazole-aryl group may limit CNS access. The 2,6-difluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, as seen in related urea derivatives .
- Synthetic Accessibility: The target compound’s synthesis likely follows a pathway similar to other benzimidazole-urea derivatives, involving condensation of diamine intermediates with aldehydes under nitrogen atmosphere (e.g., as in ). This method contrasts with the multi-step routes required for piperidine- or cyanophenyl-containing analogs .
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